Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, thereby affecting biochemical pathways critical for the survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Chloroimidazo[1,5-a]pyridine-6-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities. Its chlorine substitution at the 5-position enhances its reactivity and potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-6-3-2-4-7(10)12(6)8/h2-5H,1H3 |
InChI Key |
GEBQNMMQFHKJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C(=CC=C2)Cl |
Origin of Product |
United States |
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